![molecular formula C46H36N2 B3029143 1,4-Bis[(E)-4-(diphenylamino)styryl]benzene CAS No. 55035-42-2](/img/structure/B3029143.png)
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene
Overview
Description
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene, also known as DSA-Ph, is a chemical compound with the molecular formula C46H36N2 . It has a molecular weight of 616.8 g/mol . The compound is also known by other names such as 358374-59-1, 55035-42-2, and 1,4-bis(4-diphenylaminostyryl)benzene .
Molecular Structure Analysis
The molecular structure of 1,4-Bis[(E)-4-(diphenylamino)styryl]benzene consists of two diphenylamino groups attached to a styryl group, which is further connected to a benzene ring . The compound’s IUPAC name is N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline .Chemical Reactions Analysis
In a study, it was found that the excited organic photocatalyst 1,4-bis(diphenylamino)benzene plays a vital role as a one-electron injector . This suggests that the compound may be involved in photoredox-catalytic systems.Physical And Chemical Properties Analysis
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene is a solid at 20°C . It has a melting point range of 228.0 to 232.0°C . The compound exhibits maximum absorption wavelengths between 408.0 and 414.0 nm in toluene .Scientific Research Applications
- Application : 1,4-bis(4-diphenylaminostyryl)benzene (BPEB) derivatives have been synthesized and investigated for their properties. Some BPEBs exhibit a wide range of nematic phase temperatures, high optical anisotropy (Δn), and acceptable dielectric anisotropy (Δɛ). These properties make them crucial components in liquid crystal mixtures used in LCDs. Additionally, by adding a chiral dopant, BPLCs with a blue phase temperature range have been achieved .
- Application : 1,4-bis(4-diphenylaminostyryl)benzene has been studied for its TPA properties. Researchers have measured its TPA coefficient in solution using the open aperture z-scan technique. Understanding its TPA behavior can guide its use in advanced optical applications .
Liquid Crystal Displays (LCDs) and Blue Phase Liquid Crystals (BPLCs)
Two-Photon Absorption Properties
Mechanism of Action
Target of Action
It is known that this compound is used in oled multilayers , suggesting that its targets could be the organic layers within these devices.
Result of Action
The result of the action of 1,4-Bis(4-diphenylaminostyryl)benzene is likely related to its role in OLED technology. It may contribute to the efficiency and stability of the OLED device .
properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-NBHCHVEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(E)-4-(diphenylamino)styryl]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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